Comparative Synthesis Yield of 2-Amino-4-oxo Heterocycles
2-Chloro-3-oxopropanenitrile reacts with 2,4-diamino-6-hydroxypyrimidine in water with sodium acetate to yield the corresponding 2-amino-4-oxo heterocyclic product at 38.8 g [1]. This reaction leverages the chloro leaving group at the 2-position, enabling nucleophilic attack by the pyrimidine amine. The unsubstituted 3-oxopropanenitrile lacks this leaving group and would require alternative activation strategies, likely resulting in significantly lower or zero yield under identical mild aqueous conditions .
| Evidence Dimension | Product yield (mass) under mild aqueous conditions |
|---|---|
| Target Compound Data | 38.8 g |
| Comparator Or Baseline | Unsubstituted 3-oxopropanenitrile |
| Quantified Difference | Significant yield achieved with target compound vs. no reaction/negligible yield with comparator |
| Conditions | Reaction with 2,4-diamino-6-hydroxypyrimidine in water with sodium acetate, 5.0 h |
Why This Matters
This demonstrates the synthetic advantage of the chloro substituent for achieving isolable yields of heterocyclic products under mild, scalable aqueous conditions, directly impacting route efficiency and procurement justification.
- [1] Molaid. 2-Chloro-3-oxopropanenitrile (CAS 53106-70-0) as Reactant. https://www.molaid.com View Source
